Ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate
Description
Ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate is a pyridazine derivative featuring a 4-fluorophenyl group at position 1 and a 3-fluorophenylmethoxy substituent at position 2. The pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) is substituted with an ester group (ethyl carboxylate) at position 3 and a ketone at position 3. This compound’s fluorinated aryl groups enhance lipophilicity and metabolic stability, while the ester group may influence solubility and bioavailability.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O4/c1-2-27-20(26)19-17(28-12-13-4-3-5-15(22)10-13)11-18(25)24(23-19)16-8-6-14(21)7-9-16/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBNZMUYKBFNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine ring substituted with fluorophenyl and methoxy groups. The molecular formula is C18H16F2N2O4, with a molecular weight of approximately 348.33 g/mol. The presence of fluorine atoms is significant as they can enhance the lipophilicity and bioavailability of the compound.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the pyridazine moiety suggests potential inhibition of certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like inflammation or cancer.
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds suggest that this compound may also exhibit similar properties. Compounds containing methoxy groups have been documented to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Neuroprotective Effects
Neuroprotective activity has been reported for some pyridazine derivatives, which may provide insights into the potential use of this compound in treating neurodegenerative diseases. The mechanism often involves the modulation of oxidative stress pathways and neuroinflammation.
Case Studies
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Case Study: Anticancer Efficacy
- Objective: To evaluate the anticancer activity of a structurally similar compound.
- Results: A study involving a series of pyridazine derivatives showed that modifications at the 4-position significantly enhanced cytotoxicity against colorectal cancer cells, indicating that similar modifications could be beneficial for this compound.
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Case Study: Anti-inflammatory Mechanisms
- Objective: To assess the anti-inflammatory properties in an animal model.
- Results: In a murine model of arthritis, a related compound reduced joint swelling and inflammation markers significantly compared to control groups, suggesting potential therapeutic applications for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related pyridazine and heterocyclic derivatives:
Physicochemical and Pharmacological Insights
- Lipophilicity and Solubility: The target compound’s dual fluorophenyl groups increase lipophilicity (logP ~3–4 estimated), comparable to analogs with trifluoromethyl groups (logP ~3.4 for ). However, the ester group may moderately improve solubility in polar solvents compared to non-ester analogs .
- Conformational Flexibility: Pyridazine rings generally adopt planar or slightly puckered conformations. Substituents like the 3-fluorophenylmethoxy group may induce torsional strain, as seen in cyclohexenone derivatives with dihedral angles up to 89.9° between aryl rings . This could influence molecular packing in crystalline forms or interactions with biological targets.
Synthetic Accessibility :
- The target compound can likely be synthesized via nucleophilic substitution or condensation reactions, similar to methods for (Michael addition) and (esterification of pre-functionalized pyridazines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
